molecular formula C6H6N2O2 B014829 5-Amino-2-pyridinecarboxylic acid CAS No. 24242-20-4

5-Amino-2-pyridinecarboxylic acid

Cat. No. B014829
CAS RN: 24242-20-4
M. Wt: 138.12 g/mol
InChI Key: WDJARUKOMOGTHA-UHFFFAOYSA-N
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Patent
US09227956B2

Procedure details

To a solution of 5-aminopicolinic acid (13.5 g, 97.7 mmol) in anhydrous ethanol (200 mL) was added SOCl2 (60.0 mL, 504 mmol) dropwise at 0° C. under N2 atmosphere. The resulting mixture was heated at reflux and stirred overnight. The reaction mixture was concentrated in vacuo. The residue was dissolved in a saturated aqueous NaHCO3 solution so that that pH of the solution was approximately pH 9-10. The reaction mixture was extracted with EtOAc (8×250 mL). The combined organic phases were dried over Na2SO4, filtered, and the filtrate was concentrated in vacuo to afford the title compound as a brown solid (14.3 g, 88%)
Quantity
13.5 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Yield
88%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([OH:10])=[O:9])=[N:6][CH:7]=1.O=S(Cl)Cl.[CH2:15](O)[CH3:16]>>[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([O:10][CH2:15][CH3:16])=[O:9])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
13.5 g
Type
reactant
Smiles
NC=1C=CC(=NC1)C(=O)O
Name
Quantity
60 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in a saturated aqueous NaHCO3 solution so that that pH of the solution
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with EtOAc (8×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC=1C=CC(=NC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 14.3 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.